molecular formula C8H11N3O3S B14812040 4-Amino-3-cyclopropoxypyridine-2-sulfonamide

4-Amino-3-cyclopropoxypyridine-2-sulfonamide

Cat. No.: B14812040
M. Wt: 229.26 g/mol
InChI Key: ODTRFQPPXTZHGT-UHFFFAOYSA-N
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Description

4-Amino-3-cyclopropoxypyridine-2-sulfonamide is a compound belonging to the class of sulfonamides, which are known for their wide range of applications in pharmaceuticals, agrochemicals, and polymers. Sulfonamides are characterized by the presence of a sulfonamide functional group attached to an aromatic ring, which imparts unique chemical and biological properties to these compounds.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Amino-3-cyclopropoxypyridine-2-sulfonamide typically involves the reaction between a primary amine and a sulfonyl chloride. One common method is the oxidative coupling of thiols and amines, which has emerged as a highly useful method for synthesizing structurally diverse sulfonamides . This method does not require additional pre-functionalization and de-functionalization steps, making it efficient and environmentally friendly.

Industrial Production Methods: In industrial settings, the production of sulfonamides often involves large-scale reactions using readily available low-cost commodity chemicals. The process is designed to be scalable and to minimize waste generation. The use of oxidative coupling in industrial production ensures high yields and purity of the final product .

Chemical Reactions Analysis

Types of Reactions: 4-Amino-3-cyclopropoxypyridine-2-sulfonamide undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfinamides and sulfonamides.

    Reduction: Reduction reactions can convert the sulfonamide group to other functional groups.

    Substitution: The aromatic ring can undergo substitution reactions with various electrophiles and nucleophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are commonly used.

Major Products Formed:

    Oxidation: Sulfinamides and sulfonamides.

    Reduction: Amines and other reduced derivatives.

    Substitution: Various substituted aromatic compounds.

Scientific Research Applications

4-Amino-3-cyclopropoxypyridine-2-sulfonamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Amino-3-cyclopropoxypyridine-2-sulfonamide involves its interaction with specific molecular targets and pathways. Sulfonamides typically act as competitive inhibitors of bacterial enzyme dihydropteroate synthetase, which is involved in the synthesis of folic acid . By inhibiting this enzyme, the compound prevents the bacteria from synthesizing the necessary folic acid, leading to their death.

Comparison with Similar Compounds

Uniqueness: 4-Amino-3-cyclopropoxypyridine-2-sulfonamide is unique due to its specific structure, which imparts distinct chemical and biological properties. Its ability to undergo various chemical reactions and its wide range of applications in different fields make it a valuable compound in scientific research and industry.

Properties

Molecular Formula

C8H11N3O3S

Molecular Weight

229.26 g/mol

IUPAC Name

4-amino-3-cyclopropyloxypyridine-2-sulfonamide

InChI

InChI=1S/C8H11N3O3S/c9-6-3-4-11-8(15(10,12)13)7(6)14-5-1-2-5/h3-5H,1-2H2,(H2,9,11)(H2,10,12,13)

InChI Key

ODTRFQPPXTZHGT-UHFFFAOYSA-N

Canonical SMILES

C1CC1OC2=C(C=CN=C2S(=O)(=O)N)N

Origin of Product

United States

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